molecular formula C5H7N5O2 B1347346 2,4-Diamino-6-methyl-5-nitropyrimidine CAS No. 2829-59-6

2,4-Diamino-6-methyl-5-nitropyrimidine

Cat. No. B1347346
CAS RN: 2829-59-6
M. Wt: 169.14 g/mol
InChI Key: ULAHPOJYMNCRIF-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methyl-5-nitropyrimidine (2,4-DAMPN) is an organic compound belonging to the pyrimidine family. It is an important building block for the synthesis of numerous pharmaceuticals, such as antimalarials, antipsychotics, and antibiotics. The synthetic pathways to 2,4-DAMPN have been studied extensively in the past few decades, and its use in scientific research applications has been steadily increasing.

Scientific Research Applications

Inhibitors of Dihydrofolate Reductase

2,4-Diamino-6-methyl-5-nitropyrimidine derivatives have been investigated for their activity as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds have shown potent inhibitory activity against T. gondii and rat liver DHFR, suggesting potential applications in treating infections caused by these organisms and certain cancers (Robson et al., 1997).

Antibacterial and Antioxidant Agents

Some derivatives of 2,4-Diamino-6-methyl-5-nitropyrimidine have been synthesized and found to exhibit significant activity against various bacteria, including Gram-positive and Gram-negative strains. Moreover, these compounds have shown notable antioxidant properties, which could be relevant for therapeutic applications (Sura et al., 2013).

Inhibition of O6-Alkylguanine-DNA Alkyltransferase

Research has been conducted on the ability of 2,4-Diamino-6-methyl-5-nitropyrimidine derivatives to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT). This inhibition can enhance the cytotoxicity of certain chemotherapeutic agents, indicating potential applications in cancer therapy (Terashima & Kohda, 1998).

Synthesis of Novel Pyrimidine Derivatives

Pyrimidine derivatives synthesized from 2,4-Diamino-6-methyl-5-nitropyrimidine have been studied for their potential in various chemical applications. These include derivatives with anti-cancer properties and the ability to inhibit certain enzymes, which could be relevant in developing new drugs (Tanaka et al., 1985).

Selective Inhibitors of PKC-θ

Compounds based on the structure of 2,4-Diamino-6-methyl-5-nitropyrimidine have been identified as potent and selective inhibitors of protein kinase C theta (PKC-θ). This enzyme plays a role in various cellular processes, and its inhibition could have therapeutic implications in immune disorders andcancer (Cywin et al., 2007).

Antiviral Activity

Some 2,4-Diamino-6-methyl-5-nitropyrimidine derivatives have shown significant antiviral activity, particularly against retroviruses. These compounds could serve as the basis for developing new antiretroviral drugs, especially for treating HIV (Hocková et al., 2003).

Synthesis of Tetrasubstituted Purines

2,4-Diamino-6-methyl-5-nitropyrimidine has been utilized in the synthesis of tetrasubstituted purines. These compounds have potential applications in pharmaceutical research, where they might serve as intermediates in developing new therapeutic agents (Hammarström et al., 2003).

Thermal Transformations

Research has been conducted on the thermal transformations of 5-nitropyrimidin-4-yl dialkyldithiocarbamates derived from 2,4-Diamino-6-methyl-5-nitropyrimidine. These transformations have implications for developing novel compounds with potential applications in various fields of chemistry and pharmacology (Ryabova et al., 2004).

properties

IUPAC Name

6-methyl-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAHPOJYMNCRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291162
Record name 6-Methyl-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-methyl-5-nitropyrimidine

CAS RN

2829-59-6
Record name 2829-59-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-5-nitro-6-methylpyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A64JEQ6HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JH Lister, GM Timmis - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
1114 Lister and Timmis: The Synthesis of Compounds with been condensed with a methylnitropyrimidine, but the product (111; R= CH,* CH, Cl, X= Et, N) was not converted into a …
Number of citations: 5 pubs.rsc.org
PD Landor, HN Rydon - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
Attempts to prepare a series of analogues of pteroic acid were frustrated by the failure of the standard synthetic methods when applied to 4: 5diaminopyrimidines other than 2: 4: 5-…
Number of citations: 1 pubs.rsc.org
A Linden, H Heimgartner, MI García Trimiño… - … Section C: Crystal …, 1994 - scripts.iucr.org
The single-crystal X-ray structure determination of the product obtained from the methylation of 3, 3-bis (2-furfurylamino)-N-(2-furoyl)(2-nitro) thioacrylamide, C 14-H I2N404S, shows …
Number of citations: 6 scripts.iucr.org
VF Sedova, OP Shkurko, SA Nekhoroshev - Chemistry of Heterocyclic …, 2002 - Springer
Nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine have been synthesized by the reaction of 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or of 2-hydrazino-5-nitro-…
Number of citations: 2 link.springer.com
LY Dai, YQ Chen, JT Zhu… - CHINESE …, 2000 - SHANGHI YIYAR GONGYE …
Number of citations: 0

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